4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S2/c1-9-13(10(2)21-14-9)23(18,19)15-6-12(7-15)22(16,17)8-11-4-3-5-20-11/h3-5,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXYJWGVNUVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the furan-2-ylmethyl sulfone intermediate, which is then reacted with azetidine under suitable conditions to form the azetidinyl sulfone derivative. This intermediate is further reacted with 3,5-dimethylisoxazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfone groups can be reduced to sulfides under specific conditions.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
- Anticancer Activity : Research indicates that the compound could inhibit specific enzymes or receptors involved in tumor growth, thus presenting opportunities for cancer treatment.
Biological Research
The unique structural features of 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole allow it to interact with biological targets:
- Mechanism of Action : Its action may involve π–π interactions with aromatic residues in proteins and hydrogen bonding with polar residues, potentially leading to enzyme inhibition .
Industrial Applications
In addition to its medicinal applications, this compound can be utilized in various industrial contexts:
- Organic Synthesis : It serves as a building block for the development of new organic compounds with desired properties.
- Material Science : The compound’s unique chemical structure may enable the creation of advanced materials with specific functionalities.
Case Studies and Research Findings
Several studies have explored the properties and applications of compounds related to or derived from this compound:
- Antifungal Activity Study : A series of sulfonamide derivatives were synthesized and tested for antifungal activity against Candida species. Many exhibited greater efficacy than traditional antifungal agents like fluconazole .
- Drug Development Research : Investigations into similar azetidine derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting a potential pathway for drug development targeting specific cancers .
Mechanism of Action
The mechanism of action of 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfone groups can form hydrogen bonds with polar residues. The azetidine and isoxazole rings can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Sulfonamide-Functionalized Isoxazoles
Compounds such as 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]cytisine () share the 3,5-dimethylisoxazole-sulfonyl motif. However, the azetidine ring in the target compound replaces cytisine’s bicyclic alkaloid structure, reducing overall molecular weight (411.43 vs. cytisine derivatives) and altering conformational flexibility. The dual sulfonyl groups in the target compound may enhance binding affinity compared to mono-sulfonated analogs like USP Sulfamethoxazole Related Compound C (C16H16N4O5S2, MW 408.45), which lacks the azetidine-furan system .
Azetidine-Containing Sulfonamides
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Molecular Weight : The target compound (411.43) is comparable to USP Sulfamethoxazole analogs (408.45–253.28), suggesting similar permeability profiles .
- Solubility : The dual sulfonyl groups may increase hydrophilicity relative to furan-free analogs, though the furan substituent could counterbalance this via hydrophobic interactions.
- Thermal Stability: Crystallographic data for isostructural compounds () indicate that planar conformations (e.g., in thiazole derivatives) correlate with higher melting points. The target compound’s non-planar azetidine-furan system may reduce thermal stability compared to fully planar systems .
Research Findings and Implications
- Synthetic Feasibility : The synthesis of analogous sulfonylated heterocycles () suggests that the target compound can be prepared via nucleophilic substitution or sulfonylation reactions, though azetidine functionalization may require optimized conditions .
- Metabolic Considerations : The furan moiety may necessitate structural modifications to mitigate oxidative metabolism, as seen in furan-containing drugs like ranitidine .
Biological Activity
The compound 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a furan moiety, an azetidine ring, and a sulfonamide group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.39 g/mol |
| CAS Number | Not available |
The compound's mechanism of action primarily involves inhibition of specific enzymes or modulation of receptor activities. The sulfonamide group is known for its ability to interact with active sites of proteins, potentially leading to enzyme inhibition. Additionally, the presence of the furan and isoxazole rings may facilitate interactions with various biological pathways, including those involved in cancer progression and inflammation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with this compound. For instance, derivatives containing the 3,5-dimethylisoxazole structure have been shown to inhibit the proliferation of colorectal cancer cells significantly (IC50 = 162 nM) and exhibit strong antitumor efficacy in mouse models .
Case Study:
A study on a similar compound demonstrated that it could down-regulate c-MYC protein levels while up-regulating HEXIM1 expression, modulating apoptosis through intrinsic pathways . This suggests that the target compound may possess similar mechanisms that warrant further investigation.
Antibacterial Activity
Compounds containing sulfonamide groups are traditionally recognized for their antibacterial properties. The structural elements present in this compound may enhance its ability to inhibit bacterial growth by interfering with bacterial metabolic pathways.
Comparative Analysis
The following table summarizes key findings regarding the biological activity of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
